Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate
CAS No.: 127717-19-5
Cat. No.: VC3746864
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate - 127717-19-5](/images/structure/VC3746864.png)
Specification
CAS No. | 127717-19-5 |
---|---|
Molecular Formula | C10H10N2O2 |
Molecular Weight | 190.2 g/mol |
IUPAC Name | methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C10H10N2O2/c1-7-4-3-5-12-9(7)8(6-11-12)10(13)14-2/h3-6H,1-2H3 |
Standard InChI Key | BXXFZZDNUCSIIN-UHFFFAOYSA-N |
SMILES | CC1=CC=CN2C1=C(C=N2)C(=O)OC |
Canonical SMILES | CC1=CC=CN2C1=C(C=N2)C(=O)OC |
Introduction
Chemical Identity and Structure
Identification and Nomenclature
Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate is identified by the CAS number 127717-19-5 and PubChem CID 14642204 . The compound has several synonyms, including:
Structural Characteristics
The compound belongs to the pyrazolo[1,5-a]pyridine class of heterocyclic compounds, characterized by a fused ring system comprising a pyrazole ring and a pyridine ring. Its structure features a methyl group at the 4-position of the pyrazole ring and a methyl carboxylate functional group at the 3-position .
Molecular Information
Table 1: Key Molecular Parameters of Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Parameter | Value |
---|---|
Molecular Formula | C₁₀H₁₀N₂O₂ |
Molecular Weight | 190.20 g/mol |
Standard InChI | InChI=1S/C10H10N2O2/c1-7-4-3-5-12-9(7)8(6-11-12)10(13)14-2/h3-6H,1-2H3 |
InChI Key | BXXFZZDNUCSIIN-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CN2C1=C(C=N2)C(=O)OC |
Physical and Chemical Properties
Physical Properties
Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate typically exists as a solid at room temperature . The compound exhibits moderate to high polarity due to the presence of the carboxylate group, which significantly influences its solubility characteristics and interactions with biological systems .
Chemical Stability
The compound should be stored under conditions similar to other organic esters, in a cool, dry environment away from direct sunlight and moisture to maintain its chemical integrity. These storage precautions help prevent degradation through hydrolysis or other decomposition pathways that could affect the compound's stability and purity.
Synthesis and Preparation Methods
Synthetic Routes
Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate can be synthesized through various organic chemistry procedures. One common approach involves the esterification of the corresponding carboxylic acid (4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid) using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
The general reaction can be represented as:
4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid + CH₃OH → Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate + H₂O
This esterification typically proceeds under reflux conditions until completion, followed by purification steps to obtain the desired product with high purity.
Analytical Characterization
The successful synthesis and purity of methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate can be confirmed using various analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structural integrity and presence of key functional groups
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Mass spectrometry to confirm the molecular weight and fragmentation pattern
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Infrared spectroscopy to identify characteristic functional group absorptions, particularly the ester carbonyl group
These analytical methods provide comprehensive structural verification and purity assessment of the synthesized compound.
Biological and Pharmacological Activities
Research Focus Areas
Current research on pyrazolo[1,5-a]pyridine derivatives, including methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate, centers on the following areas:
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Anti-inflammatory activities: Investigation of potential mechanisms by which these compounds may modulate inflammatory pathways and processes
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Antimicrobial properties: Evaluation of effectiveness against various bacterial and fungal pathogens
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Anticancer research: Studies exploring potential cytotoxicity against cancer cell lines and mechanisms of action
These research directions highlight the compound's significance as a potential lead structure in drug discovery and development programs.
Supplier Reference | Quantity | Price (EUR) |
---|---|---|
IN-DA000XCG | 100 mg | 98.00 |
IN-DA000XCG | 250 mg | 144.00 |
IN-DA000XCG | 1 g | 507.00 |
54-OR82925 | 250 mg | 226.00 |
54-OR82925 | 1 g | 762.00 |
10-F497791 | 100 mg | 34.00 |
10-F497791 | 250 mg | 82.00 |
10-F497791 | 1 g | 273.00 |
This pricing information indicates considerable variation between suppliers, with the cost per gram ranging from approximately 273 to 762 EUR, suggesting differences in synthesis methods, purity levels, or market positioning among suppliers.
Future Research Directions
The pyrazolo[1,5-a]pyridine scaffold presents significant opportunities for structural modification to enhance biological activities or physical properties. Future research on methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate might include:
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Structure-activity relationship (SAR) studies to identify more potent derivatives
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Investigation of specific molecular targets and mechanisms of action
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Development of improved synthetic routes to enhance yield and purity
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Exploration of additional biological activities beyond those currently identified
These research avenues could expand our understanding of this compound's potential applications in medicinal chemistry and other fields.
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